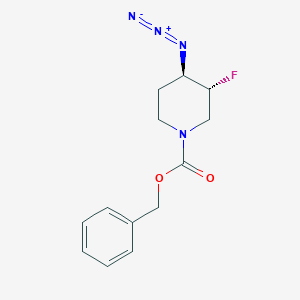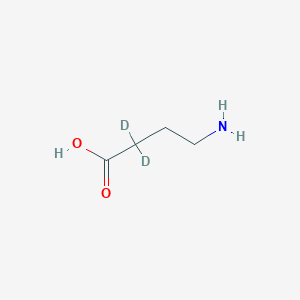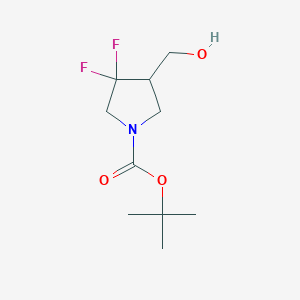![molecular formula C14H15BF6O2 B1375014 2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1192548-09-6](/img/structure/B1375014.png)
2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as TFMB, is a boron-containing compound that has recently gained attention as a potential catalyst in a variety of chemical reactions. TFMB has also been studied for its potential applications in drug synthesis and as a potential therapeutic agent.
Scientific Research Applications
Medicinal Chemistry: Drug Development
The presence of the trifluoromethyl group in this compound contributes to its lipophilicity and metabolic stability, making it a valuable candidate for drug development. The trifluoromethyl group is a common feature in many FDA-approved drugs, as it can improve the pharmacokinetic properties of pharmaceuticals .
Organic Synthesis: Suzuki Coupling
This boronic ester is frequently used in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds. This is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials .
Material Science: Semiconductor Research
Compounds with trifluoromethyl groups have been applied in the field of material science, particularly in the development of n-type semiconductors for organic field-effect transistors (OFETs). They can form closely packed structures that are essential for high-performance electronic devices .
Catalysis: Ligand Synthesis
The boronic ester can serve as a precursor for the synthesis of ligands used in catalysis. These ligands can facilitate various chemical reactions, including asymmetric synthesis, which is crucial for producing enantiomerically pure substances .
Fluorine Chemistry: Study of Fluorinated Compounds
In fluorine chemistry, the study of fluorinated compounds like this boronic ester is significant due to their unique reactivity and properties. The research can lead to the discovery of new reactions and materials that leverage the peculiar behavior of fluorine atoms in organic molecules .
Analytical Chemistry: Chemical Derivatization
This compound can be used for the chemical derivatization of amino-functionalized surfaces. Such derivatization is important for the analysis and characterization of complex chemical entities .
Environmental Science: Tracer Studies
The distinct chemical signature of the trifluoromethyl group allows this compound to be used as a tracer in environmental studies. It can help in tracking the distribution and degradation of pollutants in various ecosystems .
Pharmacology: Metabolic Studies
Due to its metabolic stability, this boronic ester can be used in pharmacological studies to understand the metabolism of drug candidates. It can provide insights into the metabolic pathways and the potential for drug-drug interactions .
properties
IUPAC Name |
2-[2,3-bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF6O2/c1-11(2)12(3,4)23-15(22-11)9-7-5-6-8(13(16,17)18)10(9)14(19,20)21/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXWVDQFJKBCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![11H-Benzofuro[3,2-b]carbazole](/img/structure/B1374933.png)
![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![8-Acetyl-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1374942.png)





